molecular formula C₂₁H₂₁D₈N₅O₂ B1146211 Tandospirone-d8 CAS No. 1794835-73-6

Tandospirone-d8

Cat. No. B1146211
CAS RN: 1794835-73-6
M. Wt: 391.54
InChI Key:
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Description

Tandospirone-d8, also known as Tandospirone, is an anxiolytic and antidepressant medication used in Japan and China . It is a member of the azapirone class of drugs and is closely related to other azapirones like buspirone and gepirone . It is a potent and selective 5-HT1A receptor partial agonist .


Molecular Structure Analysis

Tandospirone-d8 shares a similar chemical structure with other 5-HT1A receptor partial agonists such as buspirone, ipsapirone, and gepirone . The chemical structure that binds to the 5-HT1A receptor is likely the “N-C-C-C-C-N” aliphatic backbone .


Chemical Reactions Analysis

Tandospirone-d8, like Tandospirone, is expected to undergo metabolic reactions in the body. Tandospirone is extensively metabolized in rats, with the major active metabolite being 1- [2-pyrimidyl]-piperazine .

Scientific Research Applications

Treatment of Anxiety Disorders

Tandospirone, a selective 5-HT1A receptor partial agonist, was initially developed and marketed in Japan for the treatment of anxiety disorders . It is widely used in China and Japan for the treatment of patients with anxiety disorders caused by various neuroses, as well as anxiety states associated with physical diseases .

Pharmacokinetics and Absorption Mechanism

A comprehensive investigation was conducted using in vivo, in vitro, and ex vivo approaches to examine the pharmacokinetic properties and absorption mechanisms of Tandospirone . The results of in vivo studies revealed that Tandospirone is rapidly eliminated in rats . Passive diffusion was identified as the main absorption mechanism .

Treatment of Depression

The 5-HT1A partial agonists, including Tandospirone, have been presumed as ideal drugs for both the treatment of the serotonin excess condition thought to underlie anxiety and the serotonin-deficient condition thought to underlie depression .

Low Adverse Effects

5-HT1A receptor agonists have a weak anxiolytic effect in comparison to benzodiazepine anxiolytics but with the advantage of significantly low adverse effects in terms of drug dependence, abuse, and sedation .

5. Non-Binding to Benzodiazepine- or GABA-Receptor Sites Like buspirone, Tandospirone does not bind to either benzodiazepine- or GABA-receptor sites and does not potentiate the binding of benzodiazepines or GABA to their receptors .

Prevention of Stress-Induced Anxiety-Like Behavior

Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats .

Future Directions

Tandospirone-d8 is commonly used for the treatment of patients with generalized anxiety disorder, and several studies are developing new indications for Tandospirone . Understanding the characteristics of Tandospirone-d8, such as high permeability and low oral bioavailability, will serve as a reference for future development, including the selection of administration routes, formulation development, combination drug use, and rational clinical application .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Tandospirone-d8 involves the deuteration of Tandospirone, which can be achieved through a simple chemical reaction.", "Starting Materials": [ "Tandospirone", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Deuterium gas (D2)" ], "Reaction": [ "Tandospirone is dissolved in D2O and NaOH is added to the solution to adjust the pH to around 12.", "The solution is then heated to 100-120°C under a D2 atmosphere for several hours.", "During the reaction, deuterium gas is continuously bubbled through the solution to ensure complete deuteration of the molecule.", "After the reaction is complete, the solution is cooled and neutralized with hydrochloric acid (HCl) to a pH of around 7.", "The product, Tandospirone-d8, is then extracted from the solution using a suitable organic solvent and purified through standard methods such as column chromatography or recrystallization." ] }

CAS RN

1794835-73-6

Product Name

Tandospirone-d8

Molecular Formula

C₂₁H₂₁D₈N₅O₂

Molecular Weight

391.54

synonyms

(3aR,4S,7R,7aS)-rel-Hexahydro-2-[4-[4-(2-pyrimidinyl)-1-(piperazinyl-d8)]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione;  (3aα,4β,7β,7aα)-Hexahydro-2-[4-[4-(2-_x000B_pyrimidinyl)-1-(piperazinyl-d8)]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione; 

Origin of Product

United States

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